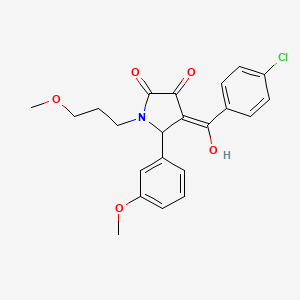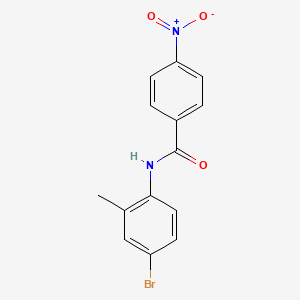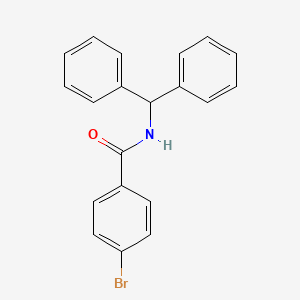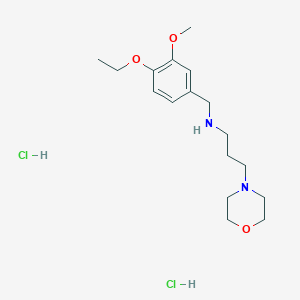
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
作用机制
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate works by inhibiting the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase. It also has been found to inhibit the expression of pro-inflammatory genes, such as interleukin-1β and tumor necrosis factor-α. These actions make sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory genes, and promote the activation of anti-inflammatory pathways. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate in lab experiments is its high reactivity, which allows for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate is its instability in solution, which can lead to the formation of byproducts that may interfere with experimental results.
未来方向
There are several future directions for research on sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate. One area of interest is the development of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to explore the potential of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate as a fluorescent probe for the detection of reactive oxygen species in cells. Finally, the synthesis of new derivatives of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate may lead to the discovery of compounds with enhanced properties and therapeutic potential.
Conclusion:
In conclusion, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, or sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, is a highly reactive molecule that has been widely used in scientific research. Its unique properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Through the exploration of its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we have gained a deeper understanding of this important compound.
合成方法
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with malonic acid and methyl vinyl ketone, or the reaction of 3-pyridinecarboxaldehyde with malonic acid and acetylacetone. Both methods involve the use of a strong base, such as sodium hydroxide, to initiate the reaction.
科学研究应用
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been used as a precursor for the synthesis of other compounds, such as 3-methyl-5-(3-pyridinyl)-2,4-hexadienoic acid.
属性
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c1-9(7-11(13)14)4-5-10-3-2-6-12-8-10;/h2-8H,1H3,(H,13,14);/q;+1/p-1/b5-4+,9-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZBNAXQKWNNN-CAORGLCDSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5543571 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)



![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)